molecular formula C22H17Br2N3O3 B15017683 2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B15017683
M. Wt: 531.2 g/mol
InChI Key: JOQNIYLFTTVLBK-RPPGKUMJSA-N
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Description

2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound that features a combination of brominated phenyl and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE typically involves multiple steps, including bromination, formylation, and esterification reactions. The key steps are as follows:

    Bromination: The starting material, a phenyl derivative, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.

    Formylation: The brominated phenyl compound undergoes formylation using a formylating agent such as formamide to introduce the formamido group.

    Coupling with Pyridine Derivative: The formylated compound is then coupled with a pyridine derivative, such as 6-methylpyridin-3-amine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Esterification: Finally, the coupled product is esterified with 3-methylbenzoic acid using an esterification reagent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the target and the context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl benzoate
  • 2,4-Dibromo-6-[(E)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 4-methylbenzoate

Uniqueness

2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is unique due to its specific combination of brominated phenyl and pyridine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H17Br2N3O3

Molecular Weight

531.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C22H17Br2N3O3/c1-13-4-3-5-15(8-13)22(29)30-20-17(9-18(23)10-19(20)24)12-26-27-21(28)16-7-6-14(2)25-11-16/h3-12H,1-2H3,(H,27,28)/b26-12+

InChI Key

JOQNIYLFTTVLBK-RPPGKUMJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CN=C(C=C3)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CN=C(C=C3)C

Origin of Product

United States

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